Acetochloro-alpha-D-mannose

Glycosylation Koenigs-Knorr Reaction Mannoside Synthesis

Acetochloro-alpha-D-mannose is the definitive glycosyl donor for Koenigs-Knorr α-mannosylation, delivering predictable α-selectivity critical for glycoconjugate vaccine development and DC-SIGN/lectin interaction studies. Its peracetylated mannosyl chloride structure ensures consistent reactivity, minimizing side products that confound biological assays. Choose this compound for reliable construction of α-linked mannosides where other donors fail. ≥98% purity.

Molecular Formula C₁₄H₁₉ClO₉
Molecular Weight 366.75
CAS No. 14257-40-0
Cat. No. B1141824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetochloro-alpha-D-mannose
CAS14257-40-0
SynonymsAcetochloro-α-D-mannose;  α-D-Mannopyranosyl Chloride, 2,3,4,6-Tetraacetate; 
Molecular FormulaC₁₄H₁₉ClO₉
Molecular Weight366.75
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetochloro-alpha-D-mannose (CAS 14257-40-0) for Koenigs-Knorr Glycosylation and Alpha-Mannoside Synthesis


Acetochloro-alpha-D-mannose (CAS: 14257-40-0), also known as 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl chloride, is a peracetylated mannosyl chloride glycosyl donor with a molecular weight of 366.75 g/mol [1]. It is a white crystalline solid with a melting point of 69-71°C and is soluble in chloroform and ether [2]. The compound serves as a key intermediate in stereoselective glycosylation reactions, particularly Koenigs-Knorr type mannosylations, to construct α-mannosidic linkages for complex carbohydrate synthesis .

Why Alternative Glycosyl Donors Cannot Replace Acetochloro-alpha-D-mannose for Reliable α-Mannosylation


In mannosylation chemistry, achieving high α-selectivity and consistent yields is notoriously challenging due to the inherent tendency of mannosyl donors to undergo competing SN1 and SN2 pathways that can erode stereochemical control [1]. Generic glycosyl halides or alternative donors like thioglycosides or trichloroacetimidates may exhibit variable reactivity, require distinct activation conditions, or favor β-glycoside formation, leading to inconsistent results in α-mannoside construction [2]. The specific reactivity profile of Acetochloro-alpha-D-mannose, governed by its peracetylated mannosyl chloride structure, is tailored for the Koenigs-Knorr reaction, providing a predictable and well-documented route to α-linked mannosides that is not reliably replicated by other donors .

Acetochloro-alpha-D-mannose: Quantitative Performance Advantages in Glycosylation and Stability


High Yield in Koenigs-Knorr Mannosylation Using Acetochloro-alpha-D-mannose

In a Koenigs-Knorr type glycosylation, Acetochloro-alpha-D-mannose (2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl chloride) afforded a 92% isolated yield of the desired mannoside product, demonstrating its efficiency as a glycosyl donor under these specific reaction conditions [1].

Glycosylation Koenigs-Knorr Reaction Mannoside Synthesis

Enhanced Stability of Acetochloro-alpha-D-mannose Through 2% Calcium Carbonate Stabilization

Commercial preparations of Acetochloro-alpha-D-mannose are often stabilized with 2% calcium carbonate (CaCO₃) to prevent acid-catalyzed decomposition [1]. This formulation enhances long-term storage stability, with the product remaining stable for up to two years when stored unopened at 2-8°C [2].

Chemical Stability Storage Procurement

High Purity Grade (≥98%) Ensures Reproducibility in Sensitive Glycosylation Reactions

Acetochloro-alpha-D-mannose is routinely supplied with a minimum purity of 98%, as specified by vendors such as AKSci and Macklin . This high purity is essential for sensitive glycosylation reactions, as it minimizes side reactions and ensures the stoichiometric accuracy required for optimal yields and stereoselectivity [1].

Purity Reproducibility Glycosylation

Optimal Use Cases for Acetochloro-alpha-D-mannose in Glycobiology and Chemical Synthesis


Stereoselective Synthesis of α-Mannosides for Glycoconjugate Vaccines and Therapeutics

Acetochloro-alpha-D-mannose is the glycosyl donor of choice for Koenigs-Knorr type mannosylations when constructing α-linked mannosides for glycoconjugate vaccine development. Its high yielding and predictable α-selectivity are essential for producing the precise α-mannosidic epitopes required for immunological activity . The compound's stabilized formulation ensures consistent performance over extended project timelines [1].

Preparation of Mannose-Containing Oligosaccharides for Lectin Binding Studies

This compound is ideal for the synthesis of mannose-rich oligosaccharides used to probe carbohydrate-protein interactions, such as those involving mannose-binding lectins (MBLs) or dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN). The high purity and reliable reactivity minimize the formation of side products that could confound biological assays, ensuring accurate determination of binding affinities and specificities .

Synthesis of Mannose-Based Enzyme Substrates and Inhibitors

The compound serves as a versatile building block for creating modified mannose derivatives, including enzyme substrates for α-mannosidases and potential inhibitors. The peracetylated chloride leaving group is readily substituted with a variety of nucleophiles, enabling the incorporation of mannose into complex molecular architectures for mechanistic and drug discovery studies .

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